N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22N6O4 and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving binding to enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetic properties of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The action of triazole compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C19H17N7O4
Molecular Weight : 407.4 g/mol
IUPAC Name : N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
InChI Key : YTGLOHJLDZFSHN-UHFFFAOYSA-N
The compound features a fused ring system comprising a tetrazole and pyrimidine structure, which is significant for its biological interactions. The presence of methoxy and nitro substituents enhances its reactivity and potential for interaction with biological targets.
Synthesis Methodology
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.
- Electrophilic Aromatic Substitution : The introduction of methoxy and nitro groups occurs via electrophilic aromatic substitution reactions.
- Coupling Reactions : The final product is obtained by coupling the substituted phenyl rings with the tetrazole core.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can be reduced to an amino group, facilitating interactions with enzymes or receptors. Additionally, the tetrazole ring can engage in hydrogen bonding with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound was evaluated against various cancer cell lines using standard protocols from the National Cancer Institute (NCI). It exhibited moderate activity against leukemia cell lines, indicating potential as an anticancer agent.
Cell Line Type | IC50 (µM) | Activity Level |
---|---|---|
Leukemia | 10 | Moderate |
Melanoma | >20 | Low |
Lung Cancer | >20 | Low |
Colon Cancer | >20 | Low |
Antimicrobial and Anti-inflammatory Properties
Additionally, preliminary research suggests that this compound may possess antimicrobial and anti-inflammatory properties. The presence of the nitro group is often linked to increased antibacterial activity, while the carboxamide functionality may contribute to anti-inflammatory effects through modulation of cytokine release.
Case Studies
- Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives similar to this compound showed significant selectivity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings enhanced cytotoxicity.
- Mechanistic Insights : Research published in PMC9268695 explored the interactions between similar triazolo-pyrimidine derivatives and cellular targets. The findings suggested that these compounds could inhibit key signaling pathways involved in cancer cell proliferation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O4/c1-16-22(25(33)28-19-13-7-9-15-21(19)36-2)23(18-12-6-8-14-20(18)32(34)35)31-26(27-16)29-24(30-31)17-10-4-3-5-11-17/h3-15,23H,1-2H3,(H,28,33)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDKMCGREKRZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.